molecular formula C17H37N2O7P B13761121 2-Deoxy-a-D-ribose-1-phosphate bis(cyclohexylammonium) salt

2-Deoxy-a-D-ribose-1-phosphate bis(cyclohexylammonium) salt

Cat. No.: B13761121
M. Wt: 412.5 g/mol
InChI Key: GVYUZZDUVZHJAM-HDLJEFGXSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Deoxy-a-D-ribose-1-phosphate bis(cyclohexylammonium) salt is typically synthesized through a chemo-enzymatic method. This involves the enzymatic preparation of 2-deoxy-a-D-ribose 1-phosphate, which is then converted to the bis(cyclohexylammonium) salt form . The reaction conditions often include the use of Tris·HCl buffer at a pH of 7.5 and room temperature .

Industrial Production Methods

The industrial production of this compound involves large-scale enzymatic synthesis, ensuring high purity and consistency. The process is optimized for yield and efficiency, often involving multiple purification steps to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-a-D-ribose-1-phosphate bis(cyclohexylammonium) salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various deoxynucleosides and other phosphorylated derivatives, which are crucial intermediates in biochemical research and pharmaceutical synthesis .

Scientific Research Applications

2-Deoxy-a-D-ribose-1-phosphate bis(cyclohexylammonium) salt is widely used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-Deoxyribose 5-phosphate sodium salt
  • D-Ribose 5-phosphate barium salt hexahydrate
  • D-Ribose 5-phosphate disodium salt dihydrate
  • 2-Deoxy-D-ribose

Uniqueness

2-Deoxy-a-D-ribose-1-phosphate bis(cyclohexylammonium) salt is unique due to its specific modification, which enhances its stability and solubility in biochemical applications. Its high purity and specific role in nucleic acid metabolism make it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C17H37N2O7P

Molecular Weight

412.5 g/mol

IUPAC Name

cyclohexanamine;[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate

InChI

InChI=1S/2C6H13N.C5H11O7P/c2*7-6-4-2-1-3-5-6;6-2-4-3(7)1-5(11-4)12-13(8,9)10/h2*6H,1-5,7H2;3-7H,1-2H2,(H2,8,9,10)/t;;3-,4+,5?/m..0/s1

InChI Key

GVYUZZDUVZHJAM-HDLJEFGXSA-N

Isomeric SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C1[C@@H]([C@H](OC1OP(=O)(O)O)CO)O

Canonical SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C1C(C(OC1OP(=O)(O)O)CO)O

Origin of Product

United States

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